Saclofen

GABAB Receptor Radioligand Binding Competitive Antagonist

Saclofen (CAS: 125464-42-8) is a sulfonic acid analogue of the GABAB receptor agonist baclofen. It functions as a competitive antagonist at the GABAB receptor , with an IC50 of 7.8 μM in vitro.

Molecular Formula C9H12ClNO3S
Molecular Weight 249.72 g/mol
CAS No. 125464-42-8
Cat. No. B1680481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaclofen
CAS125464-42-8
Synonyms3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid
saclofen
Molecular FormulaC9H12ClNO3S
Molecular Weight249.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)CS(=O)(=O)O)Cl
InChIInChI=1S/C9H12ClNO3S/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H,12,13,14)
InChIKeyJYLNVJYYQQXNEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Saclofen (CAS 125464-42-8) for GABAB Receptor Pharmacology: A Procurement Guide for Research Use


Saclofen (CAS: 125464-42-8) is a sulfonic acid analogue of the GABAB receptor agonist baclofen . It functions as a competitive antagonist at the GABAB receptor , with an IC50 of 7.8 μM in vitro . As a racemic mixture, Saclofen is a fundamental tool for dissecting GABAB receptor-mediated physiology and pharmacology, including studies on synaptic inhibition, pain, and feeding behavior .

Why Saclofen Cannot Be Interchanged with Phaclofen, 2-OH-Saclofen, or CGP Antagonists


Despite belonging to the same class of GABAB receptor antagonists, Saclofen exhibits a distinct pharmacological profile that precludes its simple substitution for other agents like Phaclofen, 2-Hydroxysaclofen, or the CGP series. Critically, Saclofen demonstrates a unique order of potency in radioligand binding assays (IC50: 7.8 μM vs. Phaclofen: 118 μM vs. 2-OH-Saclofen: 5.1 μM) and an intermediate functional antagonism (pA2 = 5.3) . Furthermore, its effect varies dramatically depending on the receptor context; it is a weak antagonist at recombinant GABAB1b/GABAB2 heterodimers , unlike its actions in native tissue. Therefore, selecting Saclofen for an experiment based on its specific potency and receptor subtype activity is essential for generating interpretable and reproducible data.

Quantitative Evidence for Saclofen (125464-42-8) Differentiation


Saclofen vs. Phaclofen and 2-OH-Saclofen: Radioligand Binding Affinity

In a direct comparative study, Saclofen was found to be significantly more potent than Phaclofen, but less potent than 2-Hydroxysaclofen, at inhibiting [3H]-baclofen binding to rat cerebellar membranes . This rank order of potency informs the selection of the appropriate antagonist for binding studies.

GABAB Receptor Radioligand Binding Competitive Antagonist

Saclofen vs. 2-OH-Saclofen and CGP Antagonists: Functional Antagonism (pA2) in Brain Slices

Electrophysiological recordings from rat dorso-lateral septal neurones revealed a clear hierarchy of antagonist potency based on pA2 values. Saclofen-related 2-OH-Saclofen showed a pA2 of 4.2, placing it below the CGP series but still a valid tool . In a separate study on rat cortical slices and guinea pig ileum, Saclofen (pA2 = 5.3) was shown to be at least twice as potent as 2-OH-Saclofen (pA2 = 5.0) . This discrepancy underscores the importance of tissue and assay selection, making Saclofen a critical comparator for characterizing native receptor pharmacology.

Electrophysiology GABAB Receptor Synaptic Inhibition

Saclofen vs. Phaclofen and 2-OH-Saclofen: In Vivo Antinociception Efficacy

In an in vivo rat model of antinociception, intrathecal administration of Saclofen (2-OH-Saclofen) was shown to antagonize baclofen-induced increases in tail-flick latency . While not a direct comparison with Saclofen itself, the activity of the 2-hydroxy derivative demonstrates the ability of this chemical scaffold to modulate GABAB-mediated analgesic pathways, providing a reference point for its use.

Pain GABAB Receptor In Vivo Pharmacology

Saclofen vs. Phaclofen and CGP 35348: Inactivity at Recombinant GABAB1b/B2 Heterodimers

A key differentiator is Saclofen's reduced efficacy at recombinant human GABAB1b/GABAB2 heterodimeric receptors . In a functional FLIPR assay using a G(qi5) chimeric G-protein, high concentrations of Saclofen (100 μM) failed to inhibit the GABA response, unlike its robust antagonism at native receptors . This property is shared with Phaclofen and CGP 35348 but contrasts with CGP 54626A and SCH 50911.

Recombinant Receptors GABAB Pharmacology Receptor Subtypes

Key Application Scenarios for Saclofen (125464-42-8) in Neuroscience and Drug Discovery


Pharmacological Dissection of Native vs. Recombinant GABAB Receptors

Saclofen is an essential tool for laboratories aiming to differentiate between native GABAB receptor pharmacology and the activity of recombinant GABAB1b/GABAB2 heterodimers. Its inactivity at high concentrations on the recombinant receptor stands in stark contrast to its antagonism in native tissues . Using Saclofen in parallel experiments provides a critical control to confirm the physiological relevance of recombinant receptor findings.

Investigating Spinal and Supraspinal GABAB-Mediated Analgesia

For research programs focused on pain and analgesia, Saclofen's chemical class is a validated tool for modulating GABAB receptor activity in vivo. Studies have demonstrated that structurally related compounds can effectively antagonize baclofen-induced antinociception at the spinal level . Saclofen can be employed to confirm the specific involvement of GABAB receptors in pain pathways.

Benchmarking New GABAB Antagonists in Electrophysiology

When characterizing novel GABAB receptor ligands, Saclofen serves as a well-established reference antagonist. Its known pA2 values in various brain regions and its intermediate potency compared to first-generation (Phaclofen) and high-affinity (CGP 55845A) antagonists make it an ideal benchmark for establishing a compound's relative efficacy and selectivity in functional assays.

Feeding and Reward Circuitry Studies

Saclofen has been used to dissect complex neuromodulatory interactions in feeding and reward pathways. For instance, it has been shown to reduce DAMGO-induced feeding in the nucleus accumbens, differentiating the role of GABAB receptors from GABAA receptors in this behavior . This makes it a valuable compound for neuroscience studies of appetite, addiction, and motivation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saclofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.